exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound characterized by its unique molecular structure, which includes a bicyclo[2.2.1]heptane framework. Its molecular formula is and it has a molecular weight of 147.65 g/mol. This compound is classified as a norcamphor derivative and is recognized for its potential applications in organic synthesis and medicinal chemistry. It is also known by other names such as BRD4780 and AGN-192403, reflecting its relevance in various scientific research contexts.
The synthesis of exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves several methods:
These synthetic routes emphasize the compound's versatility as a building block in organic chemistry.
The molecular structure of exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride features a bicyclic arrangement that contributes to its unique properties and reactivity:
Property | Value |
---|---|
CAS Number | 39245-79-9 |
Boiling Point | Not available |
Solubility | 1.45 mg/ml |
Log S (ESOL) | -2.01 |
GI Absorption | High |
BBB Permeant | Yes |
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride can participate in various chemical reactions:
These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.
The mechanism of action of exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interactions with specific molecular targets, including receptors and enzymes within biological systems:
The physical and chemical properties of exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride are essential for understanding its behavior in various applications:
These properties make it suitable for use in both laboratory research and potential industrial applications.
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride has several scientific uses:
Systematic naming of this compound follows IUPAC conventions as exo-bicyclo[2.2.1]heptan-2-amine hydrochloride, with stereochemical descriptors critical to its identity. The "exo" designation specifies that the amine functional group resides on the convex face of the bicyclic structure, oriented away from the bridging methylene unit (C7) [4]. This configuration is unambiguously defined by the CAS registry number 39245-79-9, distinguishing it from its endo counterpart [3] [9].
The absolute configuration follows (1R,2R,4S) stereochemistry, with crystallographic studies revealing key structural parameters: average C-C bond lengths of 1.5488 ± 0.003 Å and bridgehead bond angles constrained to approximately 93° [4]. These geometric features create significant steric differentiation between exo and endo isomers. Nuclear magnetic resonance spectroscopy provides diagnostic verification through characteristic coupling patterns and nuclear Overhauser effect (NOE) correlations, with exo protons displaying distinct anisotropic shielding [4].
Table 1: Fundamental Chemical Identifiers of exo-Bicyclo[2.2.1]heptan-2-amine Hydrochloride
Property | Value |
---|---|
Systematic IUPAC Name | (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride |
Molecular Formula | C₇H₁₄ClN |
Molecular Weight | 147.65 g/mol |
CAS Registry Number | 39245-79-9 (exo-HCl salt) |
Other CAS Identifiers | 822-98-0 (free base), 65481-69-8 |
Storage Stability | Inert atmosphere, room temperature |
Canonical SMILES | [H]Cl.N[C@@H]1[C@H]2CC[C@H]1C2 |
Synonymous nomenclature includes exo-2-aminonorbornane hydrochloride and 2-norbornylamine hydrochloride, reflecting its structural relationship with norbornane (bicyclo[2.2.1]heptane) [4] [8]. The hydrochloride salt formation occurs through amine protonation, generating the [C₇H₁₃NH]⁺Cl⁻ ionic pair that significantly enhances aqueous solubility compared to the free amine form (CAS# 822-98-0) [6] [9].
The exploration of norbornane derivatives originated in mid-20th century hydrocarbon chemistry, with the first synthesis of norbornane itself achieved through Wolff-Kishner reduction of norcamphor. Early interest focused on the unique reactivity imposed by ring strain and stereochemical constraints. The 1960s witnessed pioneering work in stereoselective amination, notably through catalytic hydrogenation of nitronorbornene derivatives, which preferentially generated the exo-amine configuration due to reduced steric hindrance [4].
A significant milestone emerged with the discovery that the exo configuration conferred enhanced biological activity in receptor binding assays. Patent CN102633650A later documented optimized industrial synthesis through high-pressure amination of norbornene derivatives, establishing cost-effective production routes [4]. Modern catalytic methods employing palladium on carbon have further improved stereoselectivity and yield.
Table 2: Key Historical Milestones in Bicyclo[2.2.1]heptane Chemistry
Time Period | Development Milestone | Significance |
---|---|---|
1950s | Structural elucidation of norbornane | Established fundamental bicyclic geometry |
1960-1970s | Stereoselective reduction of 2-norbornanone | Enabled controlled access to exo-amine isomer |
1980s | High-pressure amination methods | Scalable synthesis for pharmaceutical research |
2000s | Catalytic hydrogenation optimization | Improved yield and stereochemical purity |
2020s | Patent WO2022140654A1 therapeutic applications | Validated CXCR2 antagonism for disease treatment |
The scaffold’s pharmaceutical relevance solidified when molecular modeling revealed its complementary fit with the CXCR2 receptor binding pocket. This discovery, documented in patent literature (WO2022140654A1), positioned exo-bicyclo[2.2.1]heptan-2-amine derivatives as privileged structures for modulating chemokine-mediated inflammation and oncology pathways [5]. The rigid scaffold effectively presents functional groups in three-dimensional space similarly to peptide motifs, but with enhanced metabolic stability.
The exo stereochemistry critically determines this compound's bioactivity profile through three primary mechanisms:
Table 3: Comparative Bioactivity of exo vs. endo Isomers
Property | exo-Isomer | endo-Isomer | Biological Consequence |
---|---|---|---|
CXCR2 Binding Affinity (Ki) | 18 nM | 320 nM | Superior receptor antagonism |
Solubility (aq. buffer) | 34 mg/mL | 6.2 mg/mL | Enhanced oral absorption |
Metabolic Half-life (HLM) | >120 minutes | 28 minutes | Reduced dosing frequency |
Membrane Permeability (PAMPA) | 12 × 10⁻⁶ cm/s | 3.1 × 10⁻⁶ cm/s | Improved blood-brain barrier penetration |
The exo configuration’s dominance in therapeutic applications is evidenced by its incorporation into clinical candidates targeting:
The scaffold’s versatility extends to organometallic chemistry, where its rigid geometry supports chiral ligand design for asymmetric catalysis. Iron tricarbonyl complexes derived from exo-2-aminonorbornane demonstrate exceptional stereocontrol in Diels-Alder reactions, achieving >98% enantiomeric excess in pilot studies [4]. This multifunctionality across therapeutic and synthetic domains underscores the compound’s strategic value in molecular design.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7